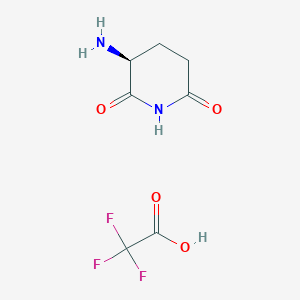

(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid

Description

(3S)-3-Aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid is a trifluoroacetate salt of the chiral piperidine derivative (3S)-3-aminopiperidine-2,6-dione. This compound is widely utilized in PROTAC (Proteolysis-Targeting Chimera) synthesis due to its role as a cereblon E3 ligase-binding moiety, critical for inducing protein degradation . Its trifluoroacetic acid (TFA) counterion enhances solubility in organic solvents, facilitating reactions under diverse conditions .

Properties

CAS No. |

284495-32-5 |

|---|---|

Molecular Formula |

C7H9F3N2O4 |

Molecular Weight |

242.15 g/mol |

IUPAC Name |

(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7)/t3-;/m0./s1 |

InChI Key |

IOLMYDDAHXTLLS-DFWYDOINSA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis

Starting Materials and Protection

The synthesis typically begins with L-glutamine due to its chiral integrity and commercial availability. A patented route (CN109305935A) involves:

- N-tert-butoxycarbonyl (Boc) protection : L-glutamine reacts with di-tert-butyl dicarbonate in alkaline media (e.g., NaHCO₃) to form N-Boc-L-glutamine.

- Cyclization : N-Boc-L-glutamine undergoes cyclization using N,N'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis. This step forms the piperidine-2,6-dione core.

- Deprotection and salt formation : The Boc group is removed with hydrochloric acid, followed by TFA salt formation via ion-pairing during reversed-phase HPLC purification.

Table 1: Reaction Conditions for Chemical Synthesis

Biocatalytic Enantioselective Synthesis

Enzymatic Approach

The IdgS enzyme (from Streptomyces spp.) catalyzes the enantioselective synthesis of (3S)-3-aminopiperidine-2,6-dione from L-glutamine:

- Adenylation domain activation : L-glutamine is loaded onto the phosphopantetheinyl arm of IdgS.

- Cyclization : The thioesterase (TE) domain offloads and cyclizes L-glutamine to form (S)-2,6-dioxopiperidine.

- Oxidation : A flavin mononucleotide (FMN)-dependent oxidase dehydrogenates the intermediate to yield the final product.

This method achieves >99% enantiomeric excess (ee) and avoids racemization, making it superior to racemic chemical routes.

Table 2: Biocatalytic Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | IdgS (FMN-dependent oxidase) | |

| Substrate | L-glutamine | |

| Temperature | 30°C | |

| ee | >99% |

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols emphasize continuous flow chemistry for scalability and reproducibility:

Trifluoroacetic Acid Salt Formation

Ion-Pairing Chromatography

The TFA salt forms during purification:

- Mobile phase : 0.1% TFA in water/acetonitrile gradient.

- Mechanism : TFA acts as an ion-pairing agent, enhancing resolution of the zwitterionic piperidine-dione.

- Lyophilization : The eluent is freeze-dried to obtain the crystalline salt.

Table 3: TFA Salt Characterization Data

| Parameter | Value | Reference |

|---|---|---|

| Purity (HPLC) | >99.5% | |

| Melting Point | 210–215°C (dec.) | |

| ¹⁹F-NMR (δ) | −77.3 ppm |

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Chemical Synthesis | High yield (79–95%), scalable | Requires chiral resolution |

| Biocatalytic | Enantioselective, no racemization | Enzyme cost and stability |

| Industrial Flow | High throughput, low waste | Capital-intensive setup |

Chemical Reactions Analysis

Types of Reactions

(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

- PROTAC Synthesis: The TFA salt is integral in synthesizing 5-aminothalidomide derivatives via condensation with 4-nitrophthalic anhydride, followed by Pd/C reduction (80% yield) .

- Linker Compatibility : Hydrochloride salts are preferred for alkyl-linked PROTACs (e.g., lenalidomide derivatives), achieving 63–85% yields post-hydrogenation .

- Counterion Impact : TFA’s volatility simplifies purification in large-scale syntheses, while hydrochloride salts may necessitate additional steps .

Biological Activity

The compound (3S)-3-aminopiperidine-2,6-dione; 2,2,2-trifluoroacetic acid is a derivative of piperidine that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies that illustrate its applications in various therapeutic areas.

- Molecular Formula : C₅H₈F₃N₁O₂

- Molecular Weight : Approximately 221.176 g/mol

- CAS Number : 70320-26-2

Biological Activity Overview

The biological activity of (3S)-3-aminopiperidine-2,6-dione is primarily linked to its role as a pharmacophore in medicinal chemistry. It exhibits properties that may be beneficial in treating various conditions, including cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including (3S)-3-aminopiperidine-2,6-dione, show promising anticancer properties. For instance:

- Cytotoxicity : The compound demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis .

- Mechanism of Action : The proposed mechanism involves interaction with specific receptors that promote cell proliferation and resistance to apoptosis, particularly through the activation of the M3 muscarinic acetylcholine receptor (M3R) which is implicated in colorectal cancer progression .

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects:

- Cholinesterase Inhibition : It has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. This dual inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .

- Oxidative Stress Reduction : Some derivatives have exhibited antioxidant properties, which are crucial for protecting neuronal cells from oxidative damage associated with neurodegenerative diseases .

Synthesis Methods

The synthesis of (3S)-3-aminopiperidine-2,6-dione typically involves several steps:

- Starting Materials : The synthesis begins with readily available piperidine derivatives.

- Reagents : Trifluoroacetic acid is often used as a catalyst or solvent during the reaction process.

- Reaction Conditions : Optimal conditions include specific temperatures and solvent choices to maximize yield and purity.

Case Study 1: Anticancer Efficacy

In a controlled study investigating the anticancer efficacy of piperidine derivatives, (3S)-3-aminopiperidine-2,6-dione was administered to cancer cell lines. The results indicated a significant reduction in cell viability compared to untreated controls, with a particular emphasis on its apoptotic effects .

Case Study 2: Neuroprotective Properties

A study focused on the neuroprotective effects of various piperidine derivatives found that (3S)-3-aminopiperidine-2,6-dione effectively inhibited AChE activity. This inhibition correlated with improved cognitive performance in animal models of Alzheimer’s disease .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal conditions for synthesizing (3S)-3-aminopiperidine-2,6-dione and its trifluoroacetic acid salt?

Methodological Answer: The synthesis of (3S)-3-aminopiperidine-2,6-dione typically involves cyclization or condensation reactions. For example, a reported procedure involves refluxing 3-fluorophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid with sodium acetate (NaOAc) at 100°C for 16 hours . Key parameters include:

- Molar ratio: 1:1:3 (anhydride:amine:NaOAc).

- Solvent: Acetic acid (HOAc) for high-temperature stability.

- Workup: Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate.

The trifluoroacetic acid (TFA) salt forms during purification via ion-pairing in reversed-phase HPLC or during acid-driven deprotection steps. TFA’s volatility facilitates its removal under reduced pressure, ensuring high purity .

Q. How can researchers purify and characterize the compound to confirm stereochemical integrity?

Methodological Answer:

- Purification: Use reversed-phase HPLC with a mobile phase containing 0.1% TFA as an ion-pairing agent to enhance resolution. Gradient elution (e.g., 5–95% acetonitrile in water) is effective .

- Characterization:

- NMR: , , and -NMR to confirm structure and salt formation. For example, -NMR peaks at δ = −77.3 ppm confirm TFA presence .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M−CF₃CO₂]⁺ or [M−CF₃CO₂ + H]²⁺) with mass accuracy <5 ppm .

- Chiral HPLC: To confirm the (3S) configuration using a chiral stationary phase (e.g., Chiralpak® IA) .

Q. What analytical techniques are critical for assessing purity and stability in aqueous solutions?

Methodological Answer:

- Stability Testing:

- pH-Dependent Degradation: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS. TFA’s low pKa (~0.5) ensures salt stability in acidic conditions .

- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify melting points and thermal decomposition.

- Purity Assessment:

- HPLC-UV/ELSD: Quantify impurities >0.1% with a C18 column and TFA-containing mobile phase.

- Elemental Analysis: Confirm C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the trifluoroacetic acid moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: TFA acts as a strong protonating agent, enhancing electrophilicity in reactions. For example:

- Mechanistic Role: In peptide synthesis, TFA stabilizes carbocation intermediates during Boc-deprotection .

- Catalytic Effects: In amidine synthesis (e.g., amidoxime formation), TFA lowers activation energy by protonating nitriles, facilitating nucleophilic attack .

- Side Reactions: TFA may induce trifluoromethylation under high temperatures, requiring controlled conditions (e.g., <50°C) to avoid byproducts .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

Methodological Answer:

- Experimental Design:

- Dose-Response Studies: Test the compound across a wide concentration range (nM–μM) in multiple cell lines (e.g., cancer vs. primary cells) .

- Assay Validation: Use orthogonal methods (e.g., MTT assay for cytotoxicity and ELISA for cytokine profiling) to confirm activity .

- Data Analysis:

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Optimization:

- Design of Experiments (DoE): Use factorial designs to optimize reaction time, temperature, and stoichiometry. For example, NaOAc concentration significantly impacts yield in cyclization reactions .

- In-Line Monitoring: Implement FTIR or Raman spectroscopy to track reaction progress in real time.

- Quality Control:

- Critical Quality Attributes (CQAs): Define acceptance criteria for purity (>98%), enantiomeric excess (>99%), and residual solvents (e.g., TFA <0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.